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Abstract
KRC-00715 is an orally effective and selective small molecule inhibitor of the mesenchymal-

epithelial transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met signaling is a critical

driver in the pathogenesis and progression of various human cancers, making it a key

therapeutic target. Preclinical data indicates that KRC-00715 potently inhibits c-Met kinase

activity, leading to the suppression of downstream signaling pathways, induction of cell cycle

arrest, and inhibition of tumor growth in c-Met-addicted cancer models, particularly in gastric

cancer. This document provides a detailed overview of the chemical properties, mechanism of

action, preclinical data, and relevant experimental methodologies for KRC-00715.

Chemical Structure and Properties
KRC-00715 is a synthetic compound designed for high-affinity binding and inhibition of the c-

Met kinase. Its key chemical and physical properties are summarized below.
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Property Value

Molecular Formula C₂₅H₂₅F₃N₈O₃

Molecular Weight 542.51 g/mol

CAS Number 2079853-72-6

Physical Form Solid

Known Activity Selective c-Met Inhibitor

Pharmacological Profile
Mechanism of Action
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes

dimerization and autophosphorylation, activating its intrinsic tyrosine kinase function. This

triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and

motility. The two primary pathways activated by c-Met are the Phosphoinositide 3-Kinase

(PI3K)/Akt pathway, which promotes cell survival, and the RAS/MAPK (Erk) pathway, which

drives cell proliferation and cell cycle progression.[1][2][3][4]

KRC-00715 functions as a competitive inhibitor at the ATP-binding site of the c-Met kinase

domain. By blocking ATP binding, it prevents receptor autophosphorylation and subsequent

activation of these downstream pathways. The inhibition of Akt and Erk signaling ultimately

leads to a halt in the cell cycle and reduced cancer cell proliferation.
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Caption: c-Met signaling pathway and the inhibitory action of KRC-00715.
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Preclinical Efficacy Data
KRC-00715 has demonstrated potent and selective activity in preclinical models. Its efficacy is

particularly noted in cancer cell lines with c-Met gene amplification, such as the Hs746T gastric

cancer cell line. In vivo studies have confirmed its ability to reduce tumor size in xenograft

models.[1]

Parameter Cell Line Value (IC₅₀) Description

c-Met Kinase

Inhibition
N/A 9.0 nM

Concentration for 50%

inhibition of c-Met

enzymatic activity in

vitro.

Cytotoxicity / Anti-

proliferative Effect
Hs746T 39 nM

Concentration for 50%

inhibition of cell

growth in a c-Met

amplified line.

Key Findings:

Induces a G1/S phase block in the cell cycle of gastric cancer cells.

Reduces the phosphorylation and activity of downstream signaling proteins, including Akt

and Erk.[1]

Demonstrates significant tumor size reduction in Hs746T xenograft mouse models.[1]

Experimental Protocols & Methodologies
The evaluation of a c-Met inhibitor like KRC-00715 involves a series of standardized in vitro

and in vivo assays to determine its potency, selectivity, and mechanism of action.
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Caption: Standard preclinical workflow for the evaluation of a c-Met inhibitor.

In Vitro c-Met Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of recombinant c-Met and the inhibitory effect of

KRC-00715 by measuring ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is measured. A proprietary

reagent stops the kinase reaction and depletes remaining ATP. A second reagent converts

ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent

signal proportional to the initial kinase activity.

Protocol Outline:

Reagent Preparation: Serially dilute KRC-00715 in kinase assay buffer (e.g., 40mM Tris-

HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) to create a concentration gradient. Prepare

working solutions of recombinant c-Met kinase, a universal tyrosine kinase substrate (e.g.,

Poly(Glu,Tyr) 4:1), and ATP.

Reaction Setup: In a 384-well plate, add 1) the diluted inhibitor or vehicle (DMSO), 2) the

c-Met enzyme, and 3) the substrate.

Initiation: Start the reaction by adding ATP. The final ATP concentration should be near the

Kₘ for sensitive detection of competitive inhibitors.

Incubation: Incubate the plate at 30°C for 60 minutes.

Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40

minutes at room temperature. Then, add Kinase Detection Reagent and incubate for

another 30 minutes.
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Data Acquisition: Read luminescence using a plate reader.

Analysis: Calculate the percent inhibition for each concentration relative to vehicle controls

and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/MTS-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the

tetrazolium dye MTT to formazan, which is a purple, insoluble product. The amount of

formazan produced is proportional to the number of living cells.

Protocol Outline:

Cell Plating: Seed Hs746T cells in a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of KRC-00715 and incubate for 72

hours.

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a

purple precipitate is visible.

Solubilization: Add a detergent or solvent (e.g., DMSO or a specialized detergent reagent)

to each well to dissolve the formazan crystals.

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

Analysis: Normalize absorbance values to vehicle-treated controls and plot against the

logarithm of the inhibitor concentration to calculate the IC₅₀/GI₅₀ value.

Western Blot for Phospho-Protein Analysis
This technique is used to confirm that KRC-00715 inhibits the phosphorylation of c-Met and its

key downstream targets, Akt and Erk.
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Protocol Outline:

Cell Treatment & Lysis: Plate Hs746T cells and starve them of serum before stimulating

with HGF in the presence or absence of KRC-00715 for a short period (e.g., 15-30

minutes).

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate overnight at 4°C with primary antibodies specific for phospho-c-Met

(Tyr1234/1235), phospho-Akt (Ser473), and phospho-Erk1/2 (Thr202/Tyr204).

Wash and incubate with an HRP-conjugated secondary antibody.

Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate.

Analysis: Strip the membranes and re-probe for total c-Met, total Akt, and total Erk as

loading controls. Quantify band intensity using densitometry software.

Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of the population in

each phase of the cell cycle (G0/G1, S, G2/M).

Principle: A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA.

Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in

G0/G1. Cells in the S phase have intermediate DNA content.
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Protocol Outline:

Cell Treatment: Treat Hs746T cells with KRC-00715 or vehicle at a concentration around

the IC₅₀ for 24-48 hours.

Harvesting: Harvest both adherent and floating cells and wash with PBS.

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing

gently. Fix for at least 2 hours at 4°C.

Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution

containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-

stranded RNA).

Incubation: Incubate in the dark for 30 minutes at room temperature.

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data

for at least 10,000 events per sample.

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S,

and G2/M populations from the DNA content histogram and quantify the percentage of

cells in each phase. An accumulation of cells in the G1 peak and a reduction in the S and

G2/M peaks would confirm a G1/S block.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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